N-(2-(3-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the indole group could be formed through a Fischer indole synthesis or a Bartoli indole synthesis. The furan ring could be introduced through a Paal-Knorr synthesis. The amide group could be formed through a reaction with an amine and a carboxylic acid or acyl chloride. The nitro group could be introduced through a nitration reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. The indole and furan rings would contribute to the compound’s aromaticity, making it relatively stable. The amide group could participate in hydrogen bonding, affecting the compound’s solubility and reactivity .Chemical Reactions Analysis
This compound could undergo a variety of chemical reactions, depending on the conditions. For example, the nitro group could be reduced to an amine group, or the amide group could be hydrolyzed to form a carboxylic acid and an amine. The aromatic rings could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of polar groups like the amide and nitro groups would likely make it more soluble in polar solvents. The aromatic rings could contribute to its UV/Vis absorption spectrum .科学的研究の応用
Bioreductive Drug Research
Research on similar compounds has shown the significance of bioreductive drugs in targeting hypoxic tumor cells. Bioreductive compounds are activated under low oxygen conditions, typical of solid tumors, thereby selectively harming cancer cells while sparing healthy tissue. For instance, the study of a novel bioreductive drug, which demonstrates selective toxicity for hypoxic cells through enzymatic reduction, highlights the potential of such compounds in cancer treatment (Palmer et al., 1995).
Antiarrhythmic Activity
Compounds structurally similar to the specified molecule have been explored for their potential in treating arrhythmias. Research into N-[2-(1-adamantylamino)-2-oxoethyl]-N-(ω-aminoalkyl)nitrobenzamides has revealed an original spectrum of antiarrhythmic activity, suggesting that modifications in the structure can lead to promising therapeutic agents (Likhosherstov et al., 2014).
Hypoxia-Selective Antitumor Agents
The synthesis and evaluation of regioisomers of hypoxia-selective cytotoxins, such as those with nitrobenzamide groups, have shown significant potential in selectively targeting hypoxic tumor cells. These compounds exhibit excellent hypoxic selectivities, making them valuable in the development of targeted cancer therapies (Palmer et al., 1996).
Anticonvulsant Development
The exploration of compounds for their anticonvulsant properties has led to the synthesis and evaluation of derivatives showing high activity in seizure models. This indicates the potential application of the compound for neurological research and drug development (Sych et al., 2018).
Synthesis of Heterocycles
The structural components of the specified compound suggest its utility in synthesizing heterocyclic compounds, which are crucial in medicinal chemistry for creating new therapeutic agents. Studies have demonstrated methodologies for transforming similar structures into valuable heterocycles, indicating the compound's potential use in synthetic organic chemistry (Butin et al., 1997).
将来の方向性
特性
IUPAC Name |
N-[2-[3-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O5S/c29-23(26-14-19-4-3-13-33-19)16-34-22-15-27(21-6-2-1-5-20(21)22)12-11-25-24(30)17-7-9-18(10-8-17)28(31)32/h1-10,13,15H,11-12,14,16H2,(H,25,30)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQAQEANXKMMLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。